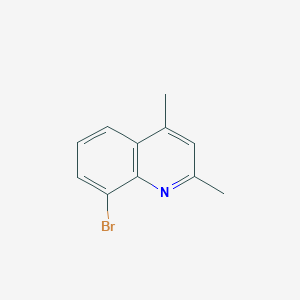
8-Bromo-2,4-dimethylquinoline
Overview
Description
8-Bromo-2,4-dimethylquinoline is a chemical compound with the CAS Number: 1023812-38-5 . It has a molecular weight of 236.11 .
Molecular Structure Analysis
The InChI code for 8-Bromo-2,4-dimethylquinoline is1S/C11H10BrN/c1-7-6-8(2)13-11-9(7)4-3-5-10(11)12/h3-6H,1-2H3 . The average mass is 236.108 Da and the monoisotopic mass is 234.999649 Da .
Scientific Research Applications
Photolabile Protecting Group
8-Bromo-2,4-dimethylquinoline has been utilized in the development of photolabile protecting groups for carboxylic acids. A study described the synthesis and photochemistry of a new photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ). BHQ showed greater single photon quantum efficiency than other compounds and displayed sufficient sensitivity to multiphoton-induced photolysis for in vivo use. Its increased solubility and low fluorescence make it useful as a caging group for biological messengers (Fedoryak & Dore, 2002).
Coupling Reactions in Organic Synthesis
8-Bromo-2,4-dimethylquinoline has been involved in sonochemical reactions with lithium wire in THF solution, leading to considerable dehalogenation. This study proposed a pathway for the formation of 4,4′-bipyridyl from 2-halogenopyridines and discussed the synthetic potential of sonochemical dehalogenation processes (Osborne & Clifton, 1991).
Photoremovable Protecting Group for Physiological Use
8-Bromo-7-hydroxyquinoline (BHQ) is efficiently photolyzed under simulated physiological conditions to release carboxylates, phosphates, and diols, which are common functional groups on bioactive molecules. BHQ's stability in the dark, water solubility, and low fluorescence levels enable its use in conjunction with fluorescent indicators of biological function. This makes BHQ a valuable tool in regulating the action of biological effectors in cell and tissue culture with light (Zhu, Pavlos, Toscano, & Dore, 2006).
Intermediates in Organic Synthesis
8-Bromo-2,4-dimethylquinoline has been an intermediate in various organic syntheses. For instance, the synthesis of 6-bromo-4-iodoquinoline from 2,2-dimethyl-1,3- dioxane-4,6-dione and 4-bromoaniline involved multiple steps, including cyclization and substitution reactions. These steps and the final compounds' structures were confirmed through spectroscopic methods (Wang et al., 2015).
Corrosion Inhibition Studies
Research on 8-Hydroxyquinoline derivatives, including those with bromine substitutions, has explored their application in corrosion inhibition. For instance, two novel derivatives were synthesized and assessed for their inhibitory effects on the acidic corrosion of mild steel. These studies combined experimental techniques with computational methods, adding to the understanding of corrosion processes and inhibitor mechanisms (Rbaa et al., 2018).
properties
IUPAC Name |
8-bromo-2,4-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-7-6-8(2)13-11-9(7)4-3-5-10(11)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINQANDBHPBVMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



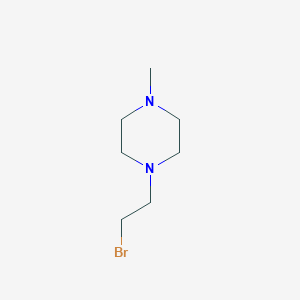
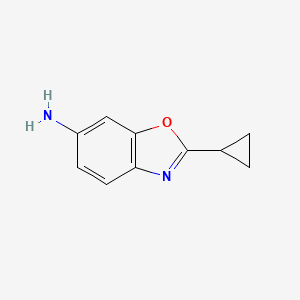
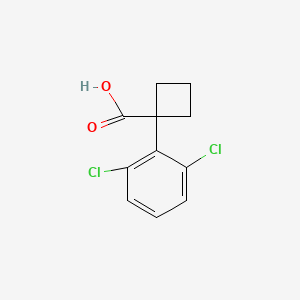
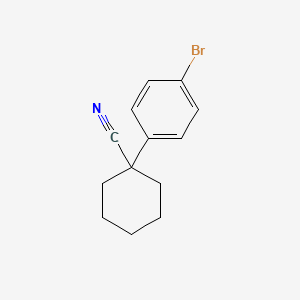
![2-carbamothioyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1519035.png)
![3,5-Dimethyl-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid](/img/structure/B1519036.png)
![[2-(Tert-butoxy)phenyl]methanamine](/img/structure/B1519040.png)
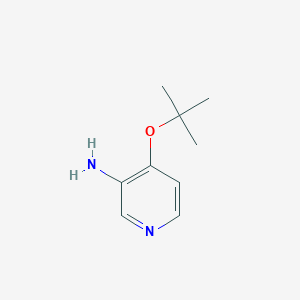
![3-[(2-Phenylethoxy)methyl]aniline](/img/structure/B1519042.png)


![[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1519047.png)

![[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]methanamine](/img/structure/B1519051.png)